M+15 Mass Shift Versus ¹³C₅-ATP (M+5): Reduced Isotopic Cross-Talk in MRM Quantification
ATP-13C10,15N5 produces a uniform mass shift of M+15 (nominal mass increase of 15 Da) relative to unlabeled ATP (m/z 508→523 for the [M+H]⁺ precursor ion), as confirmed by product specifications and published MS parameter tables [1]. This M+15 shift is substantially larger than the M+5 shift provided by commonly used ¹³C₅-ATP internal standards (nominal mass increase of 5 Da) . The larger mass differential directly reduces isotopic spectral overlap between the internal standard channel and the natural abundance ¹³C isotopologue envelope of endogenous unlabeled ATP (approximately 1.1% natural ¹³C abundance per carbon atom, resulting in approximately 11% M+1 and 0.5% M+2 natural isotopologue abundance for ATP), which can otherwise contribute measurable signal intensity in the M+5 monitoring channel and introduce concentration-dependent quantification bias [2].
| Evidence Dimension | Nominal mass shift (Da) for precursor ion [M+H]⁺ |
|---|---|
| Target Compound Data | M+15 (m/z 508.2→523.2) |
| Comparator Or Baseline | ¹³C₅-ATP: M+5 (m/z 508.2→513.2) |
| Quantified Difference | 10 Da larger mass shift |
| Conditions | Positive-ion mode electrospray ionization (ESI) LC-MS/MS; MRM transition monitoring |
Why This Matters
The larger M+15 mass shift minimizes isotopic cross-talk from endogenous analyte natural abundance isotopologues, reducing the need for extensive natural abundance correction algorithms and improving lower limit of quantification (LLOQ) reliability in complex biological matrices.
- [1] Jiang, Y., et al. (2019). LC-MS/MS monitored transitions (m/z) and collision energy used for stable isotope tracing. Table 1. Nature Protocols. View Source
- [2] Antpedia. (2021). Technical Guide: Selection of Stable Isotope Internal Standards. View Source
